Perfluoroaniline
Description
Perfluoroaniline (C₆H₂F₅N, molecular weight: 183.08 g/mol), also known as pentafluoroaniline, is a fluorinated aromatic amine where all hydrogen atoms on the benzene ring are replaced by fluorine, retaining a single amino (-NH₂) group . This substitution imparts exceptional chemical inertness, thermal stability, and unique electronic properties due to the strong electron-withdrawing effects of fluorine atoms. It serves as a precursor in synthesizing specialty polymers, agrochemicals, and pharmaceuticals .
Properties
CAS No. |
58749-37-4 |
|---|---|
Molecular Formula |
C6F7N |
Molecular Weight |
219.06 g/mol |
IUPAC Name |
N,N,2,3,4,5,6-heptafluoroaniline |
InChI |
InChI=1S/C6F7N/c7-1-2(8)4(10)6(14(12)13)5(11)3(1)9 |
InChI Key |
AWXHDJSWFBWERK-UHFFFAOYSA-N |
Canonical SMILES |
C1(=C(C(=C(C(=C1F)F)F)F)F)N(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Perfluoroaniline can be synthesized through the direct fluorination of aniline using elemental fluorine under controlled conditions. This process involves the replacement of hydrogen atoms with fluorine atoms, resulting in the formation of this compound.
Industrial Production Methods: Industrial production of this compound typically involves continuous flow methodologies, where fluorine gas reacts with an appropriate this compound substrate. This method is efficient for handling highly reactive and toxic reagents .
Chemical Reactions Analysis
Types of Reactions: Perfluoroaniline undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form this compound oxides.
Reduction: Reduction reactions can convert this compound to its corresponding amines.
Substitution: Nucleophilic substitution reactions can replace fluorine atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions and amines are commonly employed.
Major Products:
Oxidation: this compound oxides.
Reduction: this compound amines.
Substitution: Various substituted this compound derivatives.
Scientific Research Applications
Perfluoroaniline has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of various fluorinated compounds.
Biology: Investigated for its potential use in biological imaging and as a probe for studying biological systems.
Medicine: Explored for its potential in drug development and as a component in medical devices.
Industry: Utilized in the production of high-performance materials, such as fluorinated polymers and coatings
Mechanism of Action
The mechanism of action of perfluoroaniline involves its interaction with molecular targets and pathways. This compound can activate peroxisome proliferator-activated receptor alpha (PPARα), leading to various biological effects. It can also interfere with cellular processes such as calcium homeostasis, protein kinase C activity, and synaptic plasticity .
Comparison with Similar Compounds
Monofluoroanilines
- Example: 2-Fluoroaniline (C₆H₆FN, MW: 111.12 g/mol) Structure: A single fluorine substituent at the ortho position relative to the amino group. Properties: Less electron-deficient than perfluoroaniline, enabling moderate reactivity in electrophilic substitution reactions. Applications: Intermediate in dye synthesis and pharmaceuticals .
Polyfluoroanilines
- Example: 2,3,5,6-Tetrafluoroaniline (TFANI, C₆H₃F₄N, MW: 165.09 g/mol) Structure: Four fluorine atoms on the benzene ring. Properties: Reduced electron density compared to monofluoroanilines but higher than this compound. Polymers derived from TFANI exhibit lower electrochromic efficiency (absorbance variation <1/12 of PEDOT films) due to diminished redox activity . Applications: Electrochromic materials and conductive polymers .
Mixed Halogenated Anilines
Functionalized Fluoroanilines
- Example: 2-(Difluoromethylsulphonyl)-6-fluoroaniline (C₇H₆F₃NO₂S, MW: 225.19 g/mol) Structure: Features a sulfonyl (-SO₂-) group and fluorine atoms. Properties: High thermal stability and selectivity in chemical reactions. Applications: Pharmaceutical research and materials science .
Derivatives of this compound
- Example: N,N-Dichlorothis compound (C₆F₅NCl₂) Synthesis: Chlorination of this compound with t-butyl hypochlorite . Reactivity: Oxidizes iodide to iodine, undergoes hydrolysis to yield chlorinated cyclohexenones, and forms Diels–Alder adducts with cyclopentadiene .
Physical and Chemical Properties
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